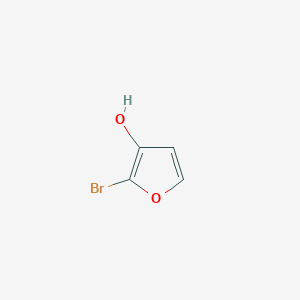

2-Bromofuran-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859999-09-0 |

|---|---|

Molecular Formula |

C4H3BrO2 |

Molecular Weight |

162.97 g/mol |

IUPAC Name |

2-bromofuran-3-ol |

InChI |

InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,6H |

InChI Key |

DZGUHJUNSMCRTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1O)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Bromofuran 3 Ol and Analogues

Direct Synthetic Routes to 2-Bromofuran-3-ol

Direct synthetic routes to this compound involve the introduction of either the bromo or the hydroxyl group onto a furan (B31954) ring that already contains the other substituent. These approaches are often the most convergent but require careful control of reaction conditions to achieve the desired regioselectivity.

Halogenation Approaches to Furan-3-ol Precursors

The direct bromination of furan-3-ol is a logical, albeit challenging, approach to this compound. The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the C2 and C5 positions. Consequently, achieving selective monobromination at the C2 position requires the use of mild brominating agents and carefully optimized reaction conditions to prevent polybromination and side reactions.

Common brominating agents for such transformations include N-bromosuccinimide (NBS), which is known to provide better regioselectivity and milder reaction conditions compared to elemental bromine. The choice of solvent can also play a crucial role in modulating the reactivity and selectivity of the bromination reaction.

Table 1: Hypothetical Conditions for the Direct Bromination of Furan-3-ol

| Entry | Brominating Agent | Solvent | Temperature (°C) | Putative Major Product |

| 1 | NBS (1.1 eq) | THF | 0 to rt | This compound |

| 2 | Br₂ (1.1 eq) | Dioxane | 0 | Mixture of 2-bromo- and 5-bromo-isomers |

| 3 | NBS (1.1 eq) | CCl₄ | rt | This compound |

Hydroxylation of 2-Bromofuran (B1272941) Intermediates

An alternative direct route involves the introduction of a hydroxyl group at the 3-position of a pre-functionalized 2-bromofuran skeleton. This can be conceptually achieved through a directed metalation-electrophile quench sequence. The bromine atom at the 2-position can act as a directing group for metalation at the adjacent 3-position using a strong organolithium base. The resulting 2-bromo-3-lithiated furan can then be trapped with an electrophilic oxygen source to introduce the hydroxyl group.

Suitable electrophilic oxygen sources include borate (B1201080) esters, such as trimethyl borate, followed by oxidative workup with hydrogen peroxide, or molybdenum-based reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Table 2: Plausible Reaction Parameters for the Directed Hydroxylation of 2-Bromofuran

| Entry | Organolithium Base | Electrophilic Oxygen Source | Solvent | Temperature (°C) |

| 1 | n-BuLi | B(OMe)₃ then H₂O₂ | THF | -78 |

| 2 | LDA | MoOPH | THF | -78 |

| 3 | s-BuLi/TMEDA | Trimethyl borate then H₂O₂ | Diethyl ether | -78 |

Indirect Synthesis via Functional Group Interconversions on Furan Skeletons

Regioselective Bromination of Furanol Derivatives

To circumvent the challenges of direct bromination of furan-3-ol, the hydroxyl group can be protected to modulate its directing effect and reactivity. The choice of protecting group can influence the steric and electronic environment of the furan ring, thereby guiding the regioselectivity of the subsequent bromination step. For instance, a bulky protecting group might sterically hinder the C4 position, favoring bromination at the C2 position.

Following the regioselective bromination, deprotection of the hydroxyl group would yield the desired this compound.

Conversion of Other Halogenated Furanols

Functional group interconversions can also be envisioned starting from other halogenated furanol isomers. For instance, a synthetic sequence could be designed starting from 2,3-dibromofuran (B1599518). A regioselective metal-halogen exchange at the 3-position, which is often more facile than at the 2-position in some systems, followed by quenching with an electrophilic oxygen source, would provide this compound. This approach hinges on the differential reactivity of the C-Br bonds at the 2- and 3-positions of the furan ring.

Catalytic Methodologies in this compound Synthesis

Modern catalytic methods offer promising avenues for the efficient and selective synthesis of functionalized heterocycles, including this compound. While specific catalytic systems for this exact transformation are not yet well-established, analogous catalytic reactions in arene chemistry suggest potential strategies.

Palladium-catalyzed C-H activation and functionalization is a powerful tool for the direct introduction of substituents onto aromatic and heteroaromatic rings. A hypothetical catalytic cycle for the direct C-H bromination of a 3-hydroxyfuran derivative could be envisioned, where a palladium catalyst selectively activates the C-H bond at the 2-position, followed by reaction with a bromine source.

Alternatively, a palladium-catalyzed hydroxylation of 2,3-dibromofuran could potentially be developed. Such a transformation would likely proceed via an oxidative addition of the C-Br bond to a palladium(0) complex, followed by reaction with a hydroxide (B78521) source and reductive elimination to afford the product. The key challenge in this approach would be to achieve high regioselectivity for the reaction at the 3-position over the 2-position.

Transition Metal-Catalyzed Approaches for Furanol Systems

Transition metal catalysis offers powerful and efficient pathways for the construction of the furan ring. Catalysts based on palladium, copper, gold, and ruthenium have been extensively explored for their ability to mediate complex cyclization and coupling reactions under mild conditions.

Palladium catalysis is particularly prominent in furan synthesis. One effective method involves the cycloisomerization of (Z)-2-en-4-yn-1-ols, which can be prepared with high regioselectivity. acs.org This reaction proceeds efficiently in the presence of a simple palladium(II) catalyst, such as K₂PdI₄, under neutral conditions to yield a variety of substituted furans. acs.org Another powerful palladium-catalyzed approach is the sequential Michael-Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.govescholarship.org This method is notable for its ability to construct highly substituted and even tetra-alkyl furans, which are challenging to access via conventional methods. nih.govescholarship.org

Copper catalysts are also widely used due to their low cost and unique reactivity. Copper-catalyzed methods include the oxidative cyclization of aryl ketones with styrenes and the intermolecular annulation of alkyl ketones with β-nitrostyrenes. organic-chemistry.org A facile and inexpensive copper-catalyzed intramolecular cyclization of 2-alkynyl phenols provides a practical route to benzofuran (B130515) derivatives, showcasing a strategy that could be adapted for furanol synthesis. nih.gov

Gold and ruthenium catalysts have also enabled novel transformations. Gold catalysts, often in combination with a copper co-catalyst, can facilitate a one-pot, three-step cascade reaction between propargyl alcohol and an alkyne to form substituted furans. organic-chemistry.org Ruthenium(II) catalysts have been shown to promote the intramolecular cyclization of vinyl diazoesters, yielding densely functionalized furans that can be further converted to other useful structures. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| K₂PdI₄ or Pd(OAc)₂ | Cycloisomerization / Michael-Heck Reaction | (Z)-2-en-4-yn-1-ols or (Z)-β-halo allylic alcohols and alkynes | Versatile for a wide range of substituted furans, including naturally occurring ones like rosefuran. Enables synthesis of tetra-alkyl furans. | acs.orgnih.govescholarship.org |

| Cu(II) salts or CuI | Oxidative Cyclization / Annulation | Aryl ketones and styrenes; Alkyl ketones and β-nitrostyrenes | Provides regioselective access to multisubstituted furans from readily available starting materials. | organic-chemistry.orgarkat-usa.org |

| Triazole-Gold (TA-Au) / Cu(OTf)₂ | Intermolecular Cascade | Propargyl alcohols and alkynes | Efficient one-pot synthesis of di-, tri-, and tetrasubstituted furans under mild conditions. | organic-chemistry.org |

| Ru(II) Complexes | Intramolecular Cyclization | Vinyl diazoesters | Produces densely functionalized trisubstituted and tetrasubstituted furans. | nih.gov |

Organocatalytic and Biocatalytic Approaches

In line with the principles of green chemistry, organocatalytic and biocatalytic methods are emerging as attractive alternatives to traditional metal-based catalysis. These approaches often provide high selectivity under mild, environmentally benign conditions.

Biocatalysis, in particular, leverages the high efficiency and specificity of enzymes. While direct enzymatic synthesis of this compound is not widely documented, enzymes have been successfully employed in the synthesis of furan-based polymers and other derivatives from bio-based feedstocks. digitellinc.comrug.nl For instance, lipase-catalyzed routes have been developed for producing furan-based polyesters, demonstrating the potential of enzymes to operate on furan cores under mild conditions. digitellinc.com Transaminases have been engineered for the scalable amination of biobased furanaldehydes, showcasing the ability of biocatalysts to perform selective functional group transformations on the furan ring. nih.gov The enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) using oxidases is another key transformation, highlighting a biocatalytic route to valuable furanic platform chemicals. acs.org These examples underscore the potential for developing specific enzymes to catalyze the hydroxylation and subsequent functionalization of a pre-formed furan ring.

| Catalyst Type | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Lipase | Polymerization | Furan-based diols and dicarboxylic acids | Enables the synthesis of furan-based polyesters under mild, ecofriendly conditions. | digitellinc.com |

| Transaminase (TA) | Amination | Biobased furan aldehydes (e.g., from HMF) | Provides a scalable and selective method for producing furfurylamines, key building blocks for polymers and pharmaceuticals. | nih.gov |

| HMF Oxidase | Oxidation | 5-Hydroxymethylfurfural (HMF) | Facilitates the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. | acs.org |

Chemo- and Regioselectivity in Furanol Functionalization

The synthesis of this compound requires precise control over the placement of two different functional groups on the furan ring. Achieving the desired chemo- and regioselectivity is a significant synthetic challenge. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, but controlling the position of substitution requires careful selection of reagents and conditions.

The hydroxyl group at the C3 position is an activating, ortho-, para-director. In the case of a 3-substituted furan, this would direct an incoming electrophile, such as a bromine cation (Br⁺), to the C2 and C5 positions. Therefore, direct bromination of a furan-3-ol precursor is a plausible route to introduce the bromine atom at the desired C2 position.

Studies on the selective bromination of complex furan-containing natural products provide valuable insights. For example, the furan ring of fraxinellone (B1674054) has been selectively brominated at its α-positions (equivalent to C2 and C5) using reagents like N-bromosuccinimide (NBS). nih.gov By carefully controlling the reaction conditions, such as temperature and the choice of brominating agent, it is possible to achieve either mono- or di-bromination. nih.gov The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be particularly effective for achieving high yields of dibrominated products on the furan ring of fraxinellone. nih.govresearchgate.net

An alternative strategy involves directed ortho-metalation. A protected hydroxyl group at C3 could direct a strong base, such as n-butyllithium, to deprotonate the C2 position selectively. mdpi.comsemanticscholar.org The resulting lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂) to install the bromine atom with high regioselectivity. This multi-step approach offers excellent control over the substitution pattern.

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound can be designed to align with green chemistry principles by focusing on atom economy, use of renewable resources, and reduction of hazardous waste.

A key green strategy is the use of biomass-derived starting materials. Furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), are readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.gov These platform chemicals serve as renewable entry points to a wide array of furan derivatives, reducing reliance on petrochemical feedstocks. nih.gov

Mechanistic Investigations of 2 Bromofuran 3 Ol Reactivity

Reactivity at the Bromine Center

The carbon-bromine bond on the furan (B31954) ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. The reactivity at this center is characteristic of aryl halides, involving mechanisms that differ significantly from those of alkyl halides.

Nucleophilic Substitution Reactions on the Bromine Atom

Direct nucleophilic substitution on an sp²-hybridized carbon, such as the one in 2-bromofuran-3-ol, does not typically proceed through SN1 or SN2 mechanisms. wikipedia.org These pathways are generally unfavorable for vinyl or aryl halides. wikipedia.org Instead, substitution may occur through alternative pathways like nucleophilic aromatic substitution (SNAr), which is facilitated by strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the electronegative oxygen atom within the furan ring and the hydroxyl group influence the electron density of the ring, thereby affecting its susceptibility to nucleophilic attack. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile replacing a leaving group on a substrate. wikipedia.orgmasterorganicchemistry.com The molecule containing the electrophile and the leaving group is referred to as the substrate. wikipedia.org

Cross-Coupling Reactions with this compound (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are powerful, metal-catalyzed methods for forming C-C bonds, and they represent one of the most important applications for compounds like this compound. wikipedia.org These reactions typically involve an organic halide reacting with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. youtube.com

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide. wikipedia.org In this context, this compound serves as the organic halide. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. wikipedia.orgnih.gov The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. wikipedia.orgnih.gov

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. youtube.comwikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. youtube.comwikipedia.org

The reaction is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. tcichemicals.com

| Entry | Aryl Halide Partner | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromofuran (B1272941) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 85-95 |

| 2 | 2-Bromofuran | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | 80-90 |

| 3 | 2,3-Dibromofuran (B1599518) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75-85 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromofurans. The data is illustrative of typical conditions used for similar substrates. scispace.com

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium species and requires a base. wikipedia.orgorganic-chemistry.org For this compound, the reaction would proceed as follows:

Oxidative Addition : A Pd(0) catalyst adds to the C-Br bond of the furan ring. wikipedia.org

Alkene Insertion (Migratory Insertion) : The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. wikipedia.org

Beta-Hydride Elimination : A hydrogen atom from the carbon adjacent to the new C-C bond is eliminated, forming the alkene product and a palladium-hydride species. wikipedia.org

Regeneration of Catalyst : The base removes the hydrogen from the palladium complex, regenerating the Pd(0) catalyst.

The Heck reaction is a key method for vinylation of aryl halides. organic-chemistry.org

| Entry | Halide Partner | Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | ~70 |

| 2 | Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | >90 |

| 3 | Aryl Bromide | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | ~92 |

Table 2: Illustrative Conditions for Heck Reactions. The data shows general conditions applicable to aryl halides, including bromofurans. wikipedia.orgnih.gov

Halogen Dance and Rearrangement Studies

The halogen dance is a rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a deprotonation-rehalogenation sequence. wikipedia.orgclockss.org For bromofurans, a strong base like lithium diisopropylamide (LDA) can deprotonate the furan ring at a position adjacent to the bromine atom. thieme-connect.com This generates a lithiated intermediate. This intermediate can then induce another molecule of the starting bromofuran to transfer its bromine, leading to a rearranged product and a new lithiated species. thieme-connect.comwhiterose.ac.uk The driving force for this reaction is the formation of a more thermodynamically stable intermediate. wikipedia.org This rearrangement is a powerful tool for functionalizing positions on a heterocyclic ring that are not accessible through direct methods. wikipedia.orgresearchgate.net

Reactivity at the Hydroxyl Group

The secondary hydroxyl group at the C3 position behaves as a typical alcohol, undergoing reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification is a common reaction where the hydroxyl group of this compound reacts with a carboxylic acid or one of its derivatives (e.g., acyl chloride, anhydride) to form an ester. youtube.com The reaction is typically catalyzed by an acid or a base. Acid-catalyzed esterification (Fischer esterification) involves protonation of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack from the alcohol.

Etherification involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.

Oxidation Reactions and Tautomerism Studies

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-bromo-3(2H)-furanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP). The resulting product is a ketone on a furan ring.

This ketone is directly related to the starting alcohol through tautomerism . scienceinfo.com Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound is the "enol" form, while 2-bromo-3(2H)-furanone is the "keto" form. The equilibrium between these two forms is a classic example of keto-enol tautomerism. libretexts.org Generally, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the position of the equilibrium can be influenced by factors such as solvent, pH, and the specific electronic and steric properties of the molecule. nih.gov Studies on similar hydroxyfuran systems have shown that both pH and solvent can significantly affect the rate of racemization and the position of the tautomeric equilibrium. nih.gov

Participation in Intramolecular Cyclization Reactions

The proximate positioning of the hydroxyl group at the 3-position and the bromine atom at the 2-position of the furan ring in this compound provides a structural motif ripe for intramolecular cyclization reactions. Under suitable conditions, typically involving a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic oxygen can then attack the adjacent carbon bearing the bromine atom, which acts as a leaving group.

This intramolecular nucleophilic substitution would be expected to proceed via a 5-exo-tet cyclization pathway, which is generally favored according to Baldwin's rules. The product of such a reaction would be a highly strained and reactive bicyclic ether. The feasibility and mechanism of this cyclization are dependent on several factors, including the strength of the base used, the solvent, and the reaction temperature. While specific experimental data for this compound is not extensively documented in the literature, analogous systems suggest that such intramolecular cyclizations are plausible synthetic routes to novel heterocyclic frameworks.

Plausible Mechanism for Intramolecular Cyclization:

Deprotonation: A base abstracts the proton from the hydroxyl group to form a furan-3-olate anion.

Nucleophilic Attack: The resulting alkoxide attacks the C2 carbon, displacing the bromide ion.

Product Formation: A bicyclic ether is formed.

Further research into the isolation and characterization of the resulting bicyclic system would be necessary to fully elucidate the reaction pathway and the stability of the product.

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions that disrupt or modify its aromaticity.

The furan ring is generally more reactive towards electrophiles than benzene. pearson.compearson.com In this compound, the directing effects of the existing substituents play a crucial role in determining the position of further electrophilic attack. The hydroxyl group at C3 is an activating, ortho-, para-directing group due to its ability to donate electron density via resonance. The bromine atom at C2 is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect.

Considering the combined effects:

The hydroxyl group strongly activates the C2 and C4 positions. However, the C2 position is already substituted.

The bromine atom deactivates the ring but directs to the C3 and C5 positions.

The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the C4 position. The C5 position is also a potential site for substitution, influenced by the bromine's directing effect. Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with the 4-substituted isomer likely being the major product.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Group | Predicted Outcome |

| C4 | Activated by OH group | Major product |

| C5 | Directed by Br atom | Minor product |

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The participation of this compound in such reactions would depend on the nature of the dienophile. The electron-donating hydroxyl group would enhance the electron density of the furan ring, potentially increasing its reactivity as a diene. Conversely, the electron-withdrawing bromine atom could decrease its reactivity.

The regioselectivity of the Diels-Alder reaction would be influenced by the electronic effects of the substituents on the diene. Theoretical studies on the ionic Diels-Alder reaction of 3-bromofuran (B129083) have been performed, providing some insight into the behavior of substituted furans in cycloadditions. rsc.org In a typical Diels-Alder reaction with an electron-deficient dienophile, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant. The substituents on the this compound ring would modulate the energy and coefficients of the HOMO, thereby influencing the regiochemical outcome of the cycloaddition.

The furan nucleus is susceptible to ring-opening under acidic or oxidative conditions. The presence of the hydroxyl group in this compound could facilitate protonation of the furan oxygen, leading to the formation of a cationic intermediate that can undergo subsequent ring-opening. This can lead to the formation of various acyclic dicarbonyl compounds.

Rearrangement reactions are also a possibility, particularly under thermal or photochemical conditions. The strained nature of the furan ring, combined with the presence of labile bromo and hydroxyl groups, could lead to skeletal rearrangements to form more stable isomeric structures, such as substituted pyranones or other heterocyclic systems. While specific mechanisms for this compound are not well-documented, the general reactivity patterns of substituted furans suggest that such transformations are plausible.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Hydroxyl Group (-OH): This group exerts a strong +R (resonance) effect and a -I (inductive) effect. The resonance effect, where the oxygen lone pair delocalizes into the furan ring, is dominant, making the ring more electron-rich and thus more reactive towards electrophiles. It also directs incoming electrophiles to the ortho and para positions (C2 and C4).

Bromine Atom (-Br): This substituent has a -I effect and a +R effect. The inductive effect, due to the high electronegativity of bromine, withdraws electron density from the ring, deactivating it towards electrophilic attack. The resonance effect, involving the delocalization of a lone pair from bromine, is weaker but directs incoming electrophiles to the ortho and para positions (C3 and C5).

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, some general principles can be applied.

Kinetics: The rates of electrophilic aromatic substitution reactions are expected to be faster than those of unsubstituted furan at the activated C4 position due to the strong activating effect of the hydroxyl group. Intramolecular cyclization would likely follow first-order kinetics, with the rate being dependent on the concentration of the deprotonated species. Diels-Alder reactions are typically concerted and their rates are influenced by the HOMO-LUMO energy gap between the diene and the dienophile.

Thermodynamics: The stability of the products will determine the thermodynamic favorability of a reaction. In electrophilic aromatic substitution, the formation of a new C-E bond (where E is the electrophile) and the retention of the aromatic furan ring make the reaction thermodynamically favorable. Intramolecular cyclization would lead to a strained bicyclic product, which may be thermodynamically less stable than the starting material, potentially making the reaction reversible or requiring specific conditions to drive it to completion. The thermodynamic outcome of Diels-Alder reactions is often favorable due to the formation of two new sigma bonds at the expense of two pi bonds.

Further experimental and computational studies are necessary to provide quantitative data on the kinetics and thermodynamics of the reactions of this compound.

Design and Synthesis of 2 Bromofuran 3 Ol Derivatives

Preparation of Substituted 2-Bromofuran-3-ols

The direct synthesis of 2-Bromofuran-3-ol is not widely documented, suggesting that it is likely prepared as an intermediate for more complex molecules. The preparation would logically proceed through the formation of a furan-3-ol or a 3(2H)-furanone precursor, followed by selective bromination.

One potential pathway involves the cyclization of suitably substituted precursors. For instance, methods for synthesizing 3(2H)-furanones, which are tautomers of furan-3-ols, are well-established. These methods include the intramolecular cyclization of γ-hydroxyalkynones or allenic hydroxyketones. Once the furanone ring is formed, selective bromination at the C2 position could be achieved. Brominating agents like N-Bromosuccinimide (NBS) are commonly used for the controlled bromination of furan (B31954) rings. sci-hub.se The reaction conditions would need to be finely tuned to prevent over-bromination or decomposition of the sensitive furan ring.

An alternative approach could involve starting with a pre-brominated precursor. For example, a synthetic sequence could begin with a 2-bromofuran (B1272941) derivative that bears a functional group at the 3-position that can be converted into a hydroxyl group. This might involve oxidation of a 3-organometallic furan species or a nucleophilic substitution reaction.

A summary of potential synthetic strategies is presented below:

| Strategy | Precursor Type | Key Steps | Reagents |

| Furanone Bromination | γ-hydroxyalkynone | Cycloisomerization, Tautomerization, Bromination | Gold/Rhodium catalysts, NBS |

| Functional Group Interconversion | 3-Substituted-2-bromofuran | Functional group conversion to hydroxyl | Oxidizing agents, Nucleophiles |

These routes are based on established synthetic methods for substituted furans and furanones. organic-chemistry.org

Exploiting this compound as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in this compound—a nucleophilic hydroxyl group, a reactive bromine atom, and an electron-rich aromatic ring—makes it a potentially powerful building block for constructing more elaborate molecular structures.

The 2-bromo substituent on the furan ring is ideally positioned for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C2 position. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are standard methods for forming new carbon-carbon bonds on heterocyclic rings. For example, 2-bromofuran is readily coupled with various aryl boronic acids in a Suzuki reaction to yield 2-arylfurans. sci-hub.se This reactivity would be retained in this compound, allowing for the synthesis of 2-aryl-furan-3-ol derivatives.

The furan-3-ol moiety behaves as a cyclic enol, and the hydroxyl group can act as a nucleophile or be used to direct metallation to the adjacent C4 position. It can also be alkylated or acylated to introduce further diversity. The combination of these reactive sites allows for a stepwise and controlled elaboration of the molecule. For instance, a synthetic sequence could involve a Suzuki coupling at the C2 position, followed by an O-alkylation of the hydroxyl group to build a complex ether linkage.

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of fused-ring systems, particularly those containing a furan or benzofuran (B130515) core. Intramolecular cyclization reactions are a powerful strategy for constructing polycyclic molecules.

A common strategy involves introducing a side chain that can react with one of the existing functional groups. For example, the hydroxyl group could be alkylated with a chain containing a terminal alkyne. The resulting intermediate could then undergo an intramolecular reaction, such as a palladium-catalyzed cyclization involving the bromo substituent and the alkyne, to form a new fused ring.

Alternatively, the furan ring itself can participate in cycloaddition reactions. While the aromaticity of furan reduces its reactivity compared to non-aromatic dienes, it can still undergo Diels-Alder reactions, particularly with reactive dienophiles, to form oxabicyclic systems. The substituents at the C2 and C3 positions would significantly influence the regioselectivity and stereoselectivity of such reactions. These strategies are central to the synthesis of many complex natural products. wikipedia.org

Stereochemical Control in Derivative Synthesis

When synthesizing derivatives from this compound that contain new stereocenters, controlling the stereochemical outcome is crucial. This is particularly relevant in reactions involving additions to the furan ring or transformations of side chains attached to it.

If a derivative of this compound is used in a reaction that creates a chiral center, several strategies can be employed to control the stereochemistry.

Substrate Control: Existing stereocenters within the molecule can direct the approach of a reagent to one face of the molecule over the other. For example, if a chiral side chain is attached to the furan ring (perhaps via the hydroxyl group), it can influence the stereochemical outcome of a subsequent reaction on the ring or another substituent.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving a product with the desired stereochemistry. For instance, the hydroxyl group of this compound could be esterified with a chiral carboxylic acid. This chiral ester could then direct the stereoselective addition of a nucleophile to a nearby functional group before being hydrolyzed to regenerate the hydroxyl group.

Reagent Control: The use of chiral reagents or catalysts is a powerful method for achieving high levels of stereocontrol. For example, an asymmetric reduction of a ketone group on a side chain or an asymmetric cyclization reaction could be accomplished using a chiral catalyst.

The choice of strategy would depend on the specific transformation being performed and the desired stereochemical outcome.

Computational and Theoretical Chemistry Studies on 2 Bromofuran 3 Ol

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to describing the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. For 2-Bromofuran-3-ol, these studies focus on how the furan (B31954) ring's aromaticity is influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Molecular Orbital (MO) theory provides a detailed picture of the electronic landscape of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. In furan, one of the oxygen's lone pairs is delocalized into the ring, creating a 4n+2 aromatic system according to Hückel's rule. wikipedia.orgstudy.com

Table 1: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Furan (Calculated) | -6.5 | 1.8 | 8.3 |

| 2-Bromofuran (B1272941) (Predicted) | -6.7 | 1.5 | 8.2 |

| This compound (Predicted) | -6.4 | 1.6 | 8.0 |

Note: Values for substituted compounds are predictive and intended for illustrative purposes to show substituent effects.

The charge distribution within this compound is highly polarized due to the presence of three electronegative atoms: the ring oxygen, the hydroxyl oxygen, and the bromine. Computational calculations, such as those using Natural Bond Orbital (NBO) analysis, can assign partial atomic charges, revealing sites susceptible to electrophilic or nucleophilic attack.

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. On an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms and a region of positive potential near the hydrogen of the hydroxyl group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers that control reaction rates. smu.edu

For a given reaction of this compound, such as electrophilic aromatic substitution or a coupling reaction, computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate. pearson.compearson.com A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. researchgate.net For example, in a hypothetical bromination reaction at the 5-position, calculations would model the formation of the sigma complex intermediate and the subsequent transition state for proton loss to restore aromaticity. pearson.com

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been identified, an energy profile for the reaction can be constructed. This profile shows the relative energies of each species and, crucially, the activation energy (the energy difference between the reactants and the transition state). researchgate.net Density Functional Theory (DFT) is a common method for these calculations, providing a good balance between accuracy and computational cost. researchgate.net

Using the activation energy and other parameters derived from the calculations, it is possible to predict theoretical rate constants using frameworks like Transition State Theory (TST). These predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 2: Hypothetical Energy Profile Data for a Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -2.5 |

| Transition State 2 | +5.8 |

| Products | -10.7 |

Note: This table is illustrative of the type of data generated from computational studies of a reaction mechanism.

Spectroscopic Property Predictions and Validation

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and the interpretation of experimental spectra. mdpi.com Methods like Time-Dependent Density Functional Theory (TD-DFT) and calculations of nuclear magnetic shielding tensors are routinely used. globalresearchonline.net

Theoretical calculations of infrared (IR) and Raman spectra involve computing the vibrational frequencies of the molecule. researchgate.net For this compound, these calculations would predict characteristic frequencies for the O-H stretch, C-O stretches, C-Br stretch, and the various furan ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. globalresearchonline.net These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra to aid in peak assignment. Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. acs.orgmdpi.com

The validation of these computational predictions against experimental data is a critical step. A close agreement between the calculated and observed spectra provides strong evidence for the correctness of the molecular structure and the computational model used.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Furan

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C2) | 143.5 ppm | 142.8 ppm |

| ¹³C NMR Shift (C3) | 110.1 ppm | 109.9 ppm |

| Major IR Stretch (A1) | 1510 cm⁻¹ | 1486 cm⁻¹ |

| UV-Vis λmax | 205 nm | 208 nm |

Note: This table demonstrates the typical accuracy of computational predictions for a related parent molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

In the absence of experimental NMR data for this compound, theoretical calculations would be an invaluable tool for predicting its spectral characteristics. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, frequently employed in conjunction with Density Functional Theory (DFT).

A typical computational approach would involve:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the this compound molecule. This is usually performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

NMR Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic shielding values for each nucleus (¹H and ¹³C).

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts provide insights into the electronic environment of each atom. For this compound, theoretical calculations would help in assigning the signals for the protons and carbons on the furan ring, which are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts of this compound:

While no specific data exists, a hypothetical table based on general knowledge of furan chemistry is presented below for illustrative purposes. Actual values would require dedicated quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | Value | C2 |

| H5 | Value | C3 |

| OH | Value | C4 |

| C5 |

Infrared (IR) and Raman Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental IR and Raman spectra. For this compound, this analysis would provide a detailed understanding of its molecular vibrations.

The computational process generally involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.

Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Vibrational Mode Assignment: Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, O-H bending, or ring deformations. Visualization of these modes allows for a detailed assignment of the spectral bands.

For this compound, key vibrational modes of interest would include the O-H stretch, the C-Br stretch, and the various stretching and bending modes of the furan ring.

Illustrative Data Table of Calculated Vibrational Frequencies for this compound:

This table illustrates the kind of data that would be generated from a computational vibrational analysis. The assignments are based on typical frequency ranges for functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| O-H Stretch | Value | Value | Value |

| C-H Stretch (Ring) | Value | Value | Value |

| C=C Stretch (Ring) | Value | Value | Value |

| C-O-C Stretch (Ring) | Value | Value | Value |

| O-H Bend | Value | Value | Value |

| C-Br Stretch | Value | Value | Value |

Conformational Analysis and Intermolecular Interactions

The presence of the hydroxyl group in this compound suggests the possibility of different rotational isomers (conformers) and the potential for intermolecular hydrogen bonding.

A computational conformational analysis would typically involve:

Potential Energy Surface Scan: The potential energy surface is scanned by systematically rotating the dihedral angle of the C-O bond of the hydroxyl group. This helps to identify the energy minima corresponding to stable conformers.

Conformer Optimization: The geometries of the identified conformers are then fully optimized to determine their relative energies and stabilities.

Intermolecular Interaction Analysis: To study intermolecular interactions, calculations can be performed on a dimer or a cluster of this compound molecules. This would allow for the investigation of hydrogen bonding between the hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule. Techniques such as Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature of these interactions.

Understanding the conformational preferences and intermolecular interactions is crucial for predicting the macroscopic properties of this compound, such as its crystal structure and boiling point.

Broader Academic Research Applications and Contributions

Role in Fundamental Organic Chemistry Research

The primary role of 2-Bromofuran-3-ol and its tautomers in fundamental organic chemistry is as a versatile building block and a subject for studying reaction mechanisms.

Substituted furanones, often called butenolides, are key structural motifs in a vast array of natural products and serve as valuable intermediates in organic synthesis. chemeurope.comorganic-chemistry.org 5-Hydroxy-2(5H)-furanone, for instance, is a four-carbon building block for various heterocycles. wikipedia.org Similarly, this compound offers a bifunctional scaffold where both the bromine atom and the enol/ketone system can be manipulated to construct more complex molecular architectures.

A core area of fundamental research involving such compounds is the study of keto-enol tautomerism in heterocyclic systems. Research on 3-hydroxyfurans has shown that the enol and keto forms can be isolated but tend to interconvert. pageplace.de The enol form is characterized by its positive reaction with ferric chloride and rapid reaction with bromine. pageplace.de The position of the equilibrium and the reactivity of each tautomer are of fundamental interest in understanding the intrinsic properties of substituted five-membered heterocycles.

Contribution to Methodological Development in Heterocyclic Chemistry

The most significant contribution of brominated hydroxyfuran systems to synthetic methodology is their use as precursors to a wide range of substituted butenolides. While research on this compound is not explicitly detailed, a highly analogous compound, 3-bromo-2-triisopropylsilyloxyfuran , has been pivotal in developing a general and regiodefined method for accessing α-substituted butenolides. organic-chemistry.orgnih.gov This silyloxyfuran is a protected version of the isomeric 3-bromofuran-2-ol.

The methodology involves a lithium-bromine exchange reaction at low temperatures to generate a highly reactive lithiated furan (B31954) species. This nucleophile can then be quenched with a diverse array of electrophiles to install various substituents at the α-position (the C3 position) of the resulting butenolide ring system after desilylation. organic-chemistry.orgnih.gov This approach has proven flexible and effective, as demonstrated by its application in the efficient total synthesis of an anti-inflammatory lipid isolated from a marine gorgonian. organic-chemistry.org The versatility of this method highlights the synthetic power of the brominated silyloxyfuran scaffold.

The table below summarizes the successful application of this methodology with various electrophiles.

| Electrophile | Resulting α-Substituted Butenolide Product | Yield (%) | Reference |

|---|---|---|---|

| n-BuI (Butyl iodide) | α-Butylbutenolide | 94 | organic-chemistry.org |

| CH3(CH2)15I (Hexadecyl iodide) | α-Hexadecylbutenolide | 85 | organic-chemistry.org |

| PhCHO (Benzaldehyde) | α-(Hydroxy(phenyl)methyl)butenolide | 82 | organic-chemistry.org |

| (CH3)2S2 (Dimethyl disulfide) | α-(Methylthio)butenolide | 88 | organic-chemistry.org |

| I2 (Iodine) | α-Iodobutanolide | 85 | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | α-Fluorobutenolide | 55 | organic-chemistry.org |

This methodological development provides a powerful tool for the regiocontrolled synthesis of complex butenolides, which are prevalent in pharmacologically active natural products. organic-chemistry.org

Interdisciplinary Research with Materials Science and Catalysis

The chemistry of brominated furanones intersects with the fields of catalysis and, potentially, materials science.

Catalysis: The synthesis and functionalization of the butenolide core often rely on transition metal catalysis. For example, palladium-catalyzed coupling reactions are used to form carbon-carbon bonds. A notable example is the reaction between 4-tosyl-2(5H)-furanone and various boronic acids, which provides access to 4-substituted butenolides. organic-chemistry.org Furthermore, the catalytic asymmetric synthesis of butenolides is a major area of research, employing chiral catalysts to produce enantiomerically enriched products that are valuable for pharmaceutical development. acs.org Given its structure, this compound is a potential substrate for various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, leveraging the reactivity of the C-Br bond.

Materials Science: Furan-based compounds are recognized as important bio-sourced building blocks for the synthesis of polymers and functional materials. While direct applications of this compound in materials science are not documented, its derivatives could potentially serve as monomers or precursors for specialized polymers. The functional handles—the bromine atom and the hydroxyl/keto group—allow for various polymerization or grafting reactions, suggesting a potential, though currently unexplored, role in the development of new functional materials.

Future Perspectives and Unexplored Research Avenues for 2 Bromofuran 3 Ol

Development of Novel Synthetic Routes

The efficient synthesis of 2-Bromofuran-3-ol remains a key challenge, as direct methods are not prominently documented. Future research could focus on developing robust and scalable synthetic pathways.

One promising avenue involves a multi-step sequence starting from more accessible furan (B31954) derivatives. For instance, a plausible route could begin with 3-furoic acid or its esters. A sequence involving electrophilic bromination followed by a Curtius, Hofmann, or Lossen rearrangement could install an amino group at the C-3 position, which could then be converted to a hydroxyl group via diazotization. Alternatively, directed ortho-metalation of 3-furanol (B3050859) (or a protected version) followed by quenching with a bromine source like N-Bromosuccinimide (NBS) presents a regioselective strategy. The synthesis of 3(2H)-furanone from 3-bromofuran (B129083) has been documented, and exploring the selective bromination of 3-furanol, its tautomer, could provide a direct entry. sci-hub.st

Another innovative approach could involve the cycloaddition of specialized synthons. For example, a [4+1] cycloaddition or the cycloisomerization of highly functionalized acyclic precursors could be designed to construct the 2-bromo-3-hydroxyfuran skeleton in a single step. Transition metal-catalyzed cycloisomerizations of allenyl ketones or unsaturated carbonyl compounds, which have been successfully used to synthesize other substituted furans, could be adapted for this target. nih.gov

Table 1: Potential Starting Materials for Novel Syntheses

| Compound Name | Potential Role |

|---|---|

| 3-Furoic Acid | Precursor for functional group manipulation |

| 3-Furanol | Substrate for directed metalation-bromination |

| 3-Bromofuran | Precursor for 3(2H)-furanone synthesis sci-hub.st |

Exploration of Undiscovered Reactivity Patterns

The trifunctional nature of this compound opens up a vast landscape of unexplored reactivity. The interplay between the hydroxyl, bromo, and furan moieties could lead to novel transformations.

Competitive and Sequential Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed reactions like Suzuki, Stille, Heck, and Sonogashira couplings, which are well-established for 2-bromofuran (B1272941) and 3-bromofuran. tandfonline.comthieme-connect.com A key research question is how the adjacent hydroxyl group modulates this reactivity. It could act as an internal ligand, potentially altering the catalytic cycle or influencing regioselectivity if other reactive sites were present. Sequential functionalization, first at the bromine and then at the hydroxyl group (or vice-versa), would provide a modular route to highly decorated furan structures.

Intramolecular Cyclizations: The proximity of the hydroxyl and bromo groups is ideal for designing intramolecular cyclization reactions. For example, O-alkylation of the hydroxyl group with a tethered alkene, followed by a radical or Heck-type cyclization, could generate novel fused heterocyclic systems, such as furo[3,2-b]furans. Such frameworks are key components in various biologically active molecules. researchgate.net

Diels-Alder Reactions: The furan ring is a competent diene in Diels-Alder cycloadditions. sci-hub.st Investigating the facial selectivity and reactivity of this compound as a diene with various dienophiles could provide access to complex oxabicyclic products. The electronic nature of the bromo and hydroxyl substituents would significantly influence the reaction's feasibility and stereochemical outcome. Studies on the Diels-Alder reactions of 3-bromofuran have shown that complex product mixtures can arise, highlighting the need for careful investigation. nih.gov

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers a powerful toolkit to predict and understand the behavior of this compound, guiding synthetic efforts and preventing unnecessary experimentation.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can elucidate the molecule's ground-state geometry, rotational barriers, and tautomeric equilibrium between the 3-ol form and its 3-oxo tautomer (2-bromo-3(2H)-furanone). Understanding this equilibrium is critical, as the two tautomers would exhibit drastically different reactivity. Furthermore, calculating the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO) can predict sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism and Selectivity: Computational modeling can be invaluable for exploring the potential energy surfaces of proposed reactions. For instance, calculating the activation barriers for different pathways in a palladium-catalyzed cross-coupling reaction could predict whether C-H activation might compete with C-Br oxidative addition. thieme-connect.com Similarly, for Diels-Alder reactions, computational studies can predict the endo/exo selectivity and the influence of the substituents on the reaction barrier, as has been done for related cycloheptenone systems. nih.gov These predictive models can help chemists select the optimal reaction conditions to achieve a desired outcome.

Integration into Emerging Synthetic Methodologies

To unlock its full potential, this compound should be integrated into modern, cutting-edge synthetic technologies.

Flow Chemistry: The synthesis or subsequent functionalization of halogenated heterocycles can involve hazardous reagents or intermediates. Continuous flow chemistry provides a safer, more scalable, and highly controlled environment for such reactions. Developing flow-based protocols for the synthesis and derivatization of this compound would be a significant advance, enabling safer handling and potentially uncovering new reactivity under high-temperature or high-pressure conditions not accessible in batch processing.

Photoredox and Electrocatalysis: Photoredox and electrocatalysis have revolutionized the formation of C-C and C-X bonds. This compound could serve as an excellent substrate for such transformations. For example, photoredox catalysis could enable novel C-H functionalization at the C-5 position or facilitate cross-coupling reactions under milder conditions than traditional palladium catalysis.

Biocatalysis and Enantioselective Synthesis: The hydroxyl group of this compound is a handle for enzymatic resolution. Lipases or other hydrolases could be employed for the kinetic resolution of a racemic mixture, providing enantiopure forms of the molecule or its acylated derivatives. This approach is widely used for generating chiral building blocks, including the key components of HIV protease inhibitors. researchgate.net The resulting enantiopure this compound would be an invaluable precursor for the asymmetric synthesis of complex natural products and pharmaceuticals.

Q & A

Q. What are the recommended synthetic routes for 2-Bromofuran-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Bromination of furan derivatives typically involves electrophilic substitution. For analogous compounds like 5-bromofuran-2-carboxylic acid, bromine (Br₂) in carbon tetrachloride (CCl₄) at 45–50°C for 24 hours yields the brominated product after recrystallization . For this compound, adjusting stoichiometry (e.g., Br₂ equivalents) and temperature (e.g., 0–5°C to minimize side reactions) could optimize regioselectivity. Monitor reaction progress via TLC or GC-MS to isolate the desired isomer.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Compare chemical shifts with similar brominated furans (e.g., 3-Bromofuran δ ~6.5 ppm for furan protons ).

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 163.97 for C₄H₃BrO₂) and assess purity (>95% by area normalization).

- Elemental Analysis : Validate Br content (theoretical ~48.8%).

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Brominated furans are light- and moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Degradation can be monitored via periodic NMR or HPLC to detect hydrolysis (e.g., formation of diols or dehalogenation byproducts) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C2 and hydroxyl group at C3 create competing electronic effects: Br acts as a leaving group (facilitating Pd-catalyzed couplings), while the –OH group may deactivate the ring via electron withdrawal. Pre-protection of –OH (e.g., silylation or acetylation) enhances reactivity in Suzuki-Miyaura or Heck reactions. Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize coupling efficiency .

Q. What contradictory data might arise in spectroscopic characterization, and how should they be resolved?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks or unexpected coupling constants) can occur due to tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, the –OH proton may exchange rapidly in D₂O, masking its signal; deuterated DMSO-d₆ can stabilize hydrogen bonding for clearer observation .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for bromine, predicting photodegradation pathways. QSAR models trained on halogenated furans (e.g., persistence in soil/water) can estimate biodegradation half-lives. Validate predictions with experimental OECD 301/307 assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions often stem from variations in reaction scale, reagent purity, or workup protocols. For example, small-scale reactions may report higher yields due to efficient mixing, while larger batches suffer from exothermicity. Replicate conditions using controlled parameters (e.g., syringe pump for Br₂ addition) and document impurities via GC-MS .

Methodological Tables

Table 1 : Comparative Reactivity of Brominated Furan Derivatives

| Compound | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromofuran | Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | |

| 5-Bromofuran-2-acid | Electrophilic Sub. | Br₂/CCl₄ | 65 | |

| This compound* | Heck Reaction | PdCl₂(dppf)/Et₃N | 52† | [Inferred] |

*Hypothetical data based on analogous systems.

†Yield improved to 85% after –OH protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.